

Vimirogant cross-reactivity solutions

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Compound Focus: Vimirogant

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Cat. No.: S546768

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About Vimirogant (VTP-43742)

The table below summarizes the key characteristics of **Vimirogant** based on the search results.

Property	Description
Development Name	VTP-43742 (Vimirogant)
Pharmacological Class	RORyt (Retinoic acid receptor-related orphan receptor gamma t) antagonist/inverse agonist [1]
Therapeutic Target	IL-23/Th17 axis for autoimmune diseases (e.g., plaque psoriasis) [1]
Development Status	Development was discontinued after Phase IIa trials for psoriasis [1].
Structure	Aryl sulfone-class small molecule [1].

Assessing Off-Target Cross-Reactivity: A Framework

For a discontinued drug like **Vimirogant**, a complete and validated experimental protocol is not available in the public domain. The following workflow and detailed methodology outline a standard, comprehensive

- Employ **similarity searching** tools to find proteins with ligand-binding sites structurally similar to ROR γ t. Pay special attention to the broader nuclear receptor family (e.g., ROR α , ROR β , LXR, FXR) due to conserved structural features [2].

2. Broad In Vitro Binding Screening

- **Objective:** Empirically test binding against a wide panel of unrelated targets.
- **Protocol:**
 - Utilize high-throughput **binding assays** (e.g., radiometric or fluorescence-based).
 - The **Eurofins SafetyScreen44** panel or similar services can be used. This panel assays against 44 key off-targets, including GPCRs, ion channels, and transporters.
 - A significant response (e.g., >50% inhibition or activation at 10 μ M of **Vimirogant**) indicates a potential positive hit for further investigation.

3. Functional Cell-Based Assays

- **Objective:** Confirm if binding to a potential off-target translates to a functional biological effect.
- **Protocol:**
 - For hits from the binding screen, establish a **reporter gene assay (RGA)** in a relevant cell line.
 - As described for ROR γ t antagonists in [1], you can transfect cells with a plasmid containing the ligand-binding domain (LBD) of the off-target protein fused to a Gal4-DNA binding domain and a luciferase reporter gene.
 - Measure the effect of **Vimirogant** on the transcriptional activity of the off-target compared to a known agonist/antagonist. The table below shows how to structure data from these functional assays for easy comparison.

Table: Example Structure for Reporting Functional Cross-Reactivity Data

Potential Off-Target	Assay Type	Vimirogant IC50 / EC50	Effect vs. Control	Risk Assessment
ROR α	Reporter Gene Assay	X.XX μ M	Partial Agonist	Medium
Kinase XYZ	Enzyme Activity Assay	>30 μ M	No significant effect	Low
hERG Channel	Patch Clamp Electrophysiology	Y.YY μ M	Inhibition	High (if potent)

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of cross-reactivity for a RORyt antagonist like Vimirogant? The highest risk is within the **nuclear receptor (NR) superfamily**, particularly the closely related **ROR subfamily (ROR α and ROR β)**. Their ligand-binding domains (LBDs) share significant structural homology with RORyt, increasing the probability of a designed ligand for one (RORyt) also binding to the others [2].

Q2: Our in vitro data shows Vimirogant has weak activity against an unexpected kinase. What should we do next?

- **Dose-Response Relationship:** First, run a full concentration-response curve to determine the potency (IC50). An IC50 much higher than the therapeutic concentration for RORyt likely indicates a low clinical risk.
- **Cellular Context:** Confirm the activity in a more physiologically relevant cell-based assay. Binding in a purified system does not always translate to a functional effect in a cellular environment.
- **Structural Analysis:** Perform molecular modeling to see if a plausible binding pose for **Vimirogant** in the kinase's active site exists. This can help you understand the mechanism and guide further chemical optimization [1].

Q3: Are there known excipients or metabolites of Vimirogant that could cause cross-reactive hypersensitivity? While specific data on **Vimirogant** is scarce, monoclonal antibodies and other biologics have documented cases where **first-dose anaphylaxis** was triggered by pre-existing IgE antibodies against a sugar moiety (**galactose- α -1,3-galactose, alpha-gal**) or solubilizing agents like **polysorbate** [3]. Although **Vimirogant** is a small molecule, its formulation should be investigated as a potential source of non-mechanism-based reactions.

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